

Potential applications of "2-Bromo-4-methoxy-6-nitrophenol" in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methoxy-6-nitrophenol**

Cat. No.: **B046799**

[Get Quote](#)

An In-Depth Technical Guide to the Applications of **2-Bromo-4-methoxy-6-nitrophenol** in Organic Synthesis

Abstract

2-Bromo-4-methoxy-6-nitrophenol is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. The strategic placement of its bromo, methoxy, nitro, and hydroxyl moieties on the phenol ring offers multiple reactive sites for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. We will delve into key reaction pathways, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and modifications of the nitro and hydroxyl groups. Detailed experimental protocols, mechanistic insights, and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Multifunctional Building Block

The pursuit of novel chemical entities with tailored properties is a cornerstone of drug discovery and materials science. The efficiency of a synthetic route is often dictated by the strategic choice of starting materials. **2-Bromo-4-methoxy-6-nitrophenol** emerges as a pre-eminent

example of a "designer" building block, where each functional group is positioned to impart specific reactivity and allow for selective, sequential chemical modifications.

The inherent electronic properties of the substituents are key to understanding its synthetic potential:

- Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly acidifies the phenolic proton and, more importantly, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2][3] Its eventual reduction to an amine opens up a vast landscape of further derivatization.
- Bromo Group (-Br): This halogen serves as an excellent leaving group in SNAr reactions and is a critical handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]
- Hydroxyl Group (-OH): The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can then participate in etherification and esterification reactions. Its presence also influences the regioselectivity of certain electrophilic substitutions.
- Methoxy Group (-OCH₃): This electron-donating group modulates the electronic landscape of the ring and can influence the rate and outcome of various reactions.[4]

This guide will systematically unpack the synthetic utility derived from these functionalities.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **2-Bromo-4-methoxy-6-nitrophenol** is essential for its effective use in the laboratory.

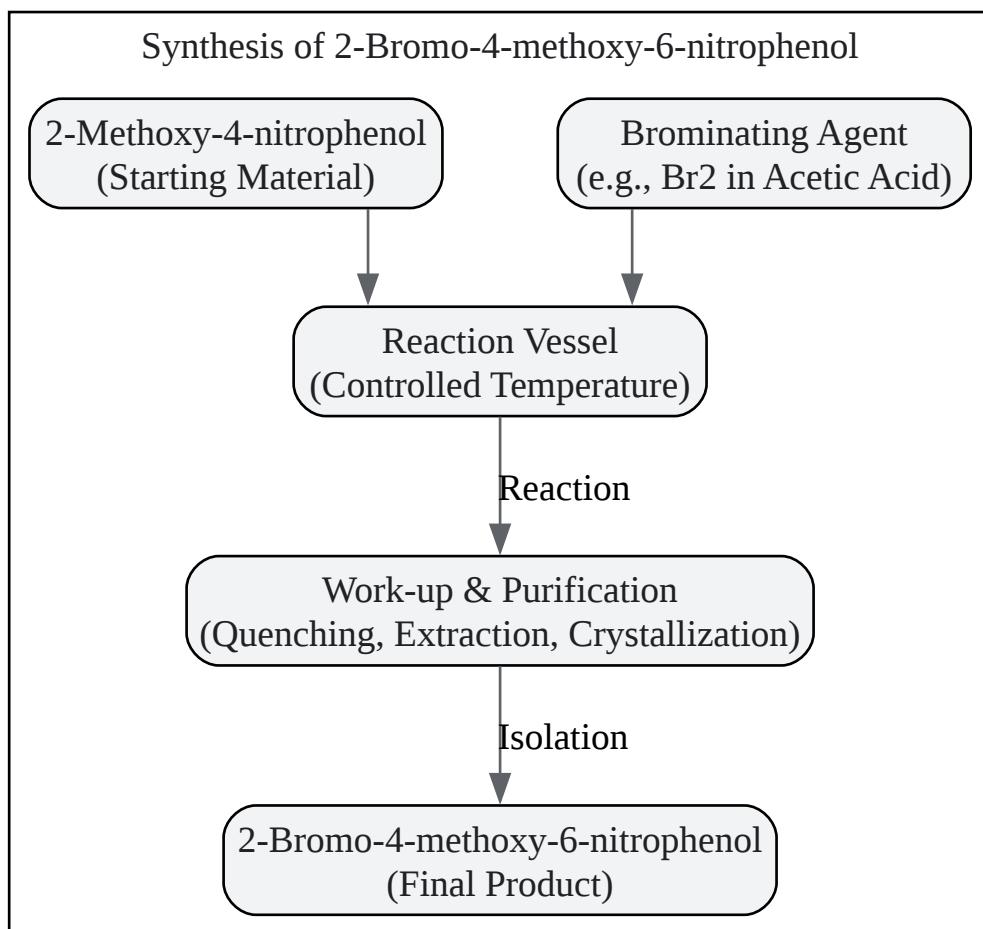
Property	Value	Reference
IUPAC Name	2-bromo-4-methoxy-6-nitrophenol	[6]
CAS Number	115929-59-4	[6][7]
Molecular Formula	C ₇ H ₆ BrNO ₄	[6][7]
Molecular Weight	248.03 g/mol	[6][7]
Appearance	Typically a yellow solid	
Purity	≥95-98% (Commercially available)	[6][7]
SMILES	OC1=C(=O)C=C(OC)C=C1Br	[6]

Synthesis of 2-Bromo-4-methoxy-6-nitrophenol

The preparation of **2-Bromo-4-methoxy-6-nitrophenol** typically starts from a more readily available precursor, 2-methoxy-4-nitrophenol (also known as 4-nitroguaiacol).[8] The synthesis involves a regioselective bromination of the activated phenol ring.

General Synthetic Workflow

The primary route involves the electrophilic bromination of 2-methoxy-4-nitrophenol. The hydroxyl and methoxy groups are ortho, para-directing, activating the ring for electrophilic substitution. The nitro group is a meta-director and a strong deactivator. The position ortho to the hydroxyl group and meta to the nitro group is sterically accessible and electronically favored for bromination.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Bromo-4-methoxy-6-nitrophenol**.

Experimental Protocol: Bromination of 2-Methoxy-4-nitrophenol

This protocol is adapted from standard procedures for the bromination of activated phenols.[\[9\]](#) [\[10\]](#)

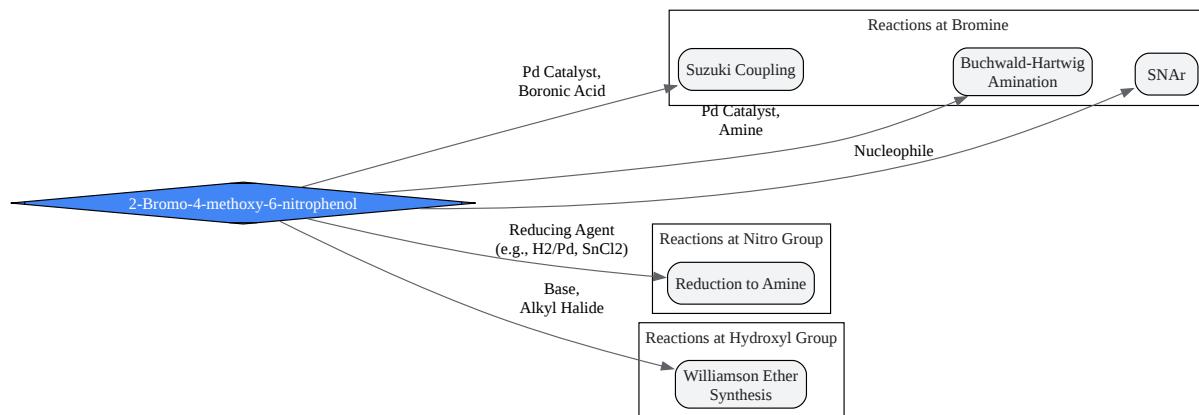
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-4-nitrophenol (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
- Addition of Bromine: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the

temperature remains below 10 °C.

- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Carefully pour the reaction mixture into a beaker of ice-water. The product will precipitate as a yellow solid. If any bromine color persists, add a small amount of saturated sodium bisulfite solution to quench it.
- Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **2-Bromo-4-methoxy-6-nitrophenol**.

Core Applications in Organic Synthesis

The true synthetic power of **2-Bromo-4-methoxy-6-nitrophenol** lies in the selective manipulation of its functional groups.



[Click to download full resolution via product page](#)

Caption: Key reactive sites and transformations of the core molecule.

Reactions Involving the Bromine Atom

The carbon-bromine bond is a key site for elaboration, primarily through two powerful reaction classes.

The bromine atom serves as an ideal handle for palladium-catalyzed reactions, allowing for the construction of new C-C and C-N bonds. The electron-withdrawing nature of the adjacent nitro group can facilitate the oxidative addition step in the catalytic cycle.^[5]

Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures by coupling with boronic acids.^{[4][5]} These motifs are prevalent in pharmaceuticals.

- Experimental Protocol: Suzuki-Miyaura Coupling
 - Setup: To a flame-dried Schlenk flask, add **2-Bromo-4-methoxy-6-nitrophenol** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2.0 eq).[4]
 - Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
 - Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water, via syringe.
 - Reaction: Heat the mixture (typically 80-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
 - Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to substituted anilines which are important pharmacophores.

The strong electron-withdrawing nitro group ortho to the bromine atom significantly activates the C-Br bond towards nucleophilic attack.[1][2] This allows for the displacement of the bromide ion by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction.[1][2]

Reactions Involving the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of this molecule. It unmasks a nucleophilic site and provides a route to a new class of derivatives.

Reduction to 2-Amino-6-bromo-4-methoxyphenol:

The resulting aminophenol is a versatile intermediate in its own right, for instance, in the synthesis of heterocyclic compounds.

- Experimental Protocol: Nitro Group Reduction
 - Catalytic Hydrogenation: Dissolve **2-Bromo-4-methoxy-6-nitrophenol** in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
 - Hydrogen Atmosphere: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
 - Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
 - Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-bromo-4-methoxyphenol, which can be used directly or purified further.

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile.

Williamson Ether Synthesis: This classic reaction can be used to introduce a variety of alkyl or aryl groups at the phenolic position, leading to the formation of diaryl or alkyl aryl ethers.[\[3\]](#)

- Protocol Overview:
 - Deprotonation: Treat **2-Bromo-4-methoxy-6-nitrophenol** with a suitable base (e.g., K_2CO_3 , NaH) in a polar aprotic solvent like DMF or acetonitrile.
 - Alkylation: Add an alkylating agent (e.g., an alkyl halide or tosylate) to the resulting phenoxide solution.
 - Reaction: Heat the mixture to facilitate the SN_2 reaction.

- Work-up and Isolation: Perform an aqueous work-up followed by extraction and purification.

Summary of Synthetic Applications

The multifunctionality of **2-Bromo-4-methoxy-6-nitrophenol** allows for a diverse range of synthetic outcomes, making it a valuable precursor for complex target molecules.

Functional Group	Reaction Type	Reagents	Potential Product Class
Bromo	Suzuki-Miyaura Coupling	Pd catalyst, Boronic acid, Base	Biaryl compounds
Bromo	Buchwald-Hartwig Amination	Pd catalyst, Amine, Base	N-Aryl amines/anilines
Bromo	Nucleophilic Aromatic Substitution	Nucleophile (e.g., RO ⁻ , RS ⁻)	Substituted nitrophenols
Nitro	Reduction	H ₂ /Pd, SnCl ₂ , Fe/HCl	Anilines / Aminophenols
Hydroxyl	Williamson Ether Synthesis	Base, Alkyl Halide	Alkyl aryl ethers
Hydroxyl	Esterification	Acyl chloride, Base	Phenyl esters

Conclusion

2-Bromo-4-methoxy-6-nitrophenol stands out as a strategically designed synthetic intermediate with wide-ranging applications. Its value is derived from the orthogonal reactivity of its multiple functional groups, which can be addressed selectively to build molecular complexity in a controlled and efficient manner. The ability to perform cross-coupling reactions at the bromine, reduce the nitro group to an amine, and functionalize the hydroxyl group provides chemists with a powerful toolkit for the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide aim to facilitate the broader adoption and innovative application of this versatile building block in the chemical research community.

References

- ChemicalBook: 2-BROMO-4-METHYL-6-NITROPHENOL synthesis.
- Chem-Impex: 2-Bromo-4-metoxifenol.
- ChemicalBook: 2-Bromo-6-methyl-4-nitrophenol synthesis.
- Benchchem: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Organic Syntheses: 2,6-dibromo-4-nitrophenol.
- Quora: What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
- AChemBlock: **2-bromo-4-methoxy-6-nitrophenol** 95%.
- Benchchem: 2-Bromo-6-nitrophenol: Comprehensive Overview and Applications.
- EvitaChem: Buy 2-amino-6-bromo-4-nitroPhenol.
- Benchchem: Application of 2-Bromo-6-nitroterephthalic Acid in Pharmaceutical Synthesis.
- Benchchem: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone.
- Echemi: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Stack Exchange: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- BLD Pharm: 2-Bromo-6-methoxy-4-nitrophenol.
- CP Lab Chemicals: **2-Bromo-4-methoxy-6-nitrophenol**, min 98%.
- BYJU'S: NCERT Solutions for Class 12 Chemistry Chapter 11.
- PubChem: 2-Bromo-4-methoxy-1-nitrobenzene.
- PubChem: 2-Bromo-4-methyl-6-nitrophenol.
- ChemScene: 2-Bromo-6-methyl-4-nitrophenol.
- PubChem: 2-Methoxy-4-nitrophenol.
- Benchchem: Application Notes and Protocols for Reactions with 2-Bromo-6-nitroterephthalic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-bromo-4-methoxy-6-nitrophenol 95% | CAS: 115929-59-4 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Potential applications of "2-Bromo-4-methoxy-6-nitrophenol" in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046799#potential-applications-of-2-bromo-4-methoxy-6-nitrophenol-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com